molecular formula C20H27Cl2N5O6S B13740895 (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate CAS No. 37713-38-5

(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate

Cat. No.: B13740895
CAS No.: 37713-38-5
M. Wt: 536.4 g/mol
InChI Key: OMAWCUOTEHMCOL-UHFFFAOYSA-M
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Description

This compound is a complex quaternary ammonium salt featuring an azo (-N=N-) linkage, nitro (-NO₂), and dichloro substituents. Its structure comprises:

  • A 2,6-dichloro-4-nitrophenyl group, contributing strong electron-withdrawing properties.
  • An azo-phenyl bridge, enabling conjugation and light absorption (common in dyes).
  • A quaternary ammonium moiety (trimethylammonium methyl sulphate), imparting water solubility and cationic character.

This compound is hypothesized to function as a cationic azo dye or biologically active surfactant, leveraging its structural features for interactions with negatively charged substrates (e.g., nucleic acids, membranes) . However, its specific applications remain underexplored in the provided evidence.

Properties

CAS No.

37713-38-5

Molecular Formula

C20H27Cl2N5O6S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C19H24Cl2N5O2.CH4O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5-6(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OMAWCUOTEHMCOL-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of [2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulfate typically involves a multi-step process. The initial step includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with N,N-dimethylethylenediamine. The final step involves quaternization with methyl sulfate to yield the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins and nucleic acids, altering their structure and function. This interaction is often mediated through electrostatic and hydrophobic forces, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties Comparison

Property Target Compound Congo Red Benzalkonium Chloride
Water Solubility High (quaternary ammonium) Moderate (sulfonate) High
Charge Cationic Anionic Cationic
UV-Vis Absorption Likely strong (azo + NO₂) 497 nm (pH-dependent) N/A

Table 2: Bioactivity Hypotheses

Compound Proposed Mechanism Evidence Basis
Target Compound Membrane disruption or DNA binding Cationic charge, aromatic planar structure
Metsulfuron-methyl Enzyme inhibition (ALS) Triazine-sulfonylurea motif

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